molecular formula C23H28N4O2 B2565986 (E)-2-(1-(4-cinnamylpiperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one CAS No. 2034896-12-1

(E)-2-(1-(4-cinnamylpiperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one

Cat. No. B2565986
CAS RN: 2034896-12-1
M. Wt: 392.503
InChI Key: SVRHPIDVFGHBMB-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(1-(4-cinnamylpiperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one is a useful research compound. Its molecular formula is C23H28N4O2 and its molecular weight is 392.503. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Positive Inotropic Activity

One study focused on the synthesis and evaluation of a series of compounds, including analogs of the given compound, for their positive inotropic activity. These compounds were tested on isolated rabbit heart preparations, showing favorable in vitro activity. Among them, a specific derivative presented as the most potent, significantly increasing stroke volume, highlighting its potential in heart failure treatment strategies (Wu et al., 2012).

Investigation as Anti-Chagas Agent

Another study developed a BODIPY-fluorophore-based probe for biodistribution studies of a new anti-Chagas agent, showcasing the therapeutic application of these compounds requires further pre-clinical studies. This research signifies the compound's potential role in treating Chagas disease, with in vivo studies demonstrating promising biodistribution properties (Rodríguez et al., 2017).

Antimicrobial Activity of Derivatives

Research on the synthesis of 5-substituted 6,8-difluoroquinolones, including analogs of the target compound, indicated significant in vitro antibacterial screening results. This work suggests the potential for these compounds to serve as new antibacterial agents, offering an alternative to existing therapies (Miyamoto et al., 1990).

Antioxidant and Protective Effects

A study on cinnamic acid, a major constituent related to the structural motif of the target compound, demonstrated its potential to ameliorate oxidative stress and protect against cyclophosphamide-induced myelosuppression. This highlights the broader pharmacological properties of compounds within this chemical class, including antioxidant activities (Patra et al., 2012).

Synthesis and Evaluation as Antinociceptive Agents

Further research synthesized and evaluated a series of derivatives for their antinociceptive (pain-relieving) properties. These compounds showed significant analgesic activity in mouse models, suggesting their potential as new pain management therapies (Giovannoni et al., 2003).

properties

IUPAC Name

2-[1-oxo-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-2-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c1-18(27-22(28)17-20-10-5-11-21(20)24-27)23(29)26-15-13-25(14-16-26)12-6-9-19-7-3-2-4-8-19/h2-4,6-9,17-18H,5,10-16H2,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRHPIDVFGHBMB-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC=CC2=CC=CC=C2)N3C(=O)C=C4CCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2)N3C(=O)C=C4CCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.